1-(5-Methylfuran-2-yl)hexane-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-3-4-9(12)7-10(13)11-6-5-8(2)14-11/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
JLXBFBUZVXYMPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC=C(O1)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Methylfuran 2 Yl Hexane 1,3 Dione and Analogues
Strategic Approaches to the Formation of the 1,3-Diketone Scaffold
The creation of the 1,3-dicarbonyl functionality is the cornerstone of synthesizing the target molecule. Various classic and modern methodologies can be employed to achieve this structural motif.
Classic Condensation Reactions (e.g., Claisen Condensation)
The most traditional and widely employed method for the synthesis of 1,3-diketones is the Claisen condensation. nih.govbeilstein-journals.org This reaction involves the base-mediated acylation of a ketone enolate with an ester. In the context of synthesizing 1-(5-Methylfuran-2-yl)hexane-1,3-dione, this would typically involve the reaction between a 5-methylfuran-2-carboxylic acid ester (e.g., methyl 5-methyl-2-furoate) and a ketone (e.g., 2-pentanone).
The general mechanism proceeds via the deprotonation of the α-carbon of the ketone by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the β-diketone.
Key Reaction Components:
Ketone: 2-Pentanone
Ester: Methyl 5-methyl-2-furoate
Base: Sodium ethoxide (NaOEt), sodium hydride (NaH), or lithium diisopropylamide (LDA)
Solvent: Aprotic solvents such as diethyl ether, tetrahydrofuran (THF), or toluene.
The choice of base is critical; it must be strong enough to deprotonate the ketone without significantly reacting with the ester. Recent modifications of this method have explored various acylating agents beyond simple esters, including acyl halides, anhydrides, and N-acylimidazoles to improve yields and reaction conditions. beilstein-journals.org For instance, the use of a system comprising trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) has been shown to facilitate the direct acylation of ketones with carboxylic acids. beilstein-journals.org
| Base | Solvent | Typical Temperature (°C) | Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol/Toluene | 50-80 | Cost-effective, traditional method. | Equilibrium reaction, potential for side reactions. |
| Sodium Hydride (NaH) | THF, DMF | 25-60 | Drives reaction to completion by forming H₂ gas. | Requires anhydrous conditions, flammable gas byproduct. |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | Strong, non-nucleophilic base; provides kinetic control. | Requires low temperatures and inert atmosphere. |
| Potassium tert-Butoxide (KOtBu) | THF, DMSO | 25 | Strong base, effective for less acidic ketones. nih.gov | Sterically hindered, can promote elimination reactions. |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient alternative to traditional stepwise synthesis. acs.org For the synthesis of complex molecules containing a 1,3-diketone motif, MCRs can provide rapid access to diverse structures.
One relevant approach involves the Yb(OTf)₃-catalyzed reaction of a primary amine, furfural (a furan (B31954) aldehyde), and a 1,3-diketone to generate 1,3-diketone-linked N-substituted pyrroles. acs.org While this specific reaction yields a pyrrole, the underlying principle of combining a furan derivative, an amine, and a dicarbonyl compound demonstrates the potential of MCRs in this area. A hypothetical MCR for the target scaffold could involve the reaction of 5-methylfurfural, a suitable nitrogen-containing reactant, and a β-ketoester under Lewis acid catalysis to construct a related framework. These protocols are valued for their atom economy, operational simplicity, and ability to generate molecular complexity in a single step. acs.orgresearchgate.net
Integration of the 5-Methylfuran Moiety into the Hexanedione Framework
Furan Functionalization and Derivatization Strategies
The 5-methylfuran ring must be appropriately functionalized to participate in the key bond-forming reactions. The most direct precursor for a Claisen condensation is an ester of 5-methyl-2-furoic acid.
Synthesis of 5-methyl-2-furoic acid derivatives:
Friedel-Crafts Acylation: 2-Methylfuran (B129897) can undergo electrophilic acylation at the C5 position, which is the most reactive site. However, direct acylation to form the hexane-1,3-dione structure is challenging. A more common approach is to introduce a carboxyl group or its equivalent.
Formylation followed by Oxidation: 2-Methylfuran can be formylated using the Vilsmeier-Haack reaction (POCl₃, DMF) to produce 5-methyl-2-furaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by esterification, provides the necessary ester precursor.
Metalation-Carboxylation: 2-Methylfuran can be deprotonated at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO₂) to yield 5-methyl-2-furoic acid directly.
Furan rings are generally stable but can be sensitive to strong acids, which can cause polymerization or ring-opening. Therefore, reaction conditions for functionalization must be chosen carefully. pharmaguideline.com Electrophilic substitution reactions such as halogenation or nitration are also common, providing handles for further transformations. pharmaguideline.com
| Reaction Type | Reagents | Product | Purpose |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Methyl-2-furaldehyde | Precursor for carboxylic acid. |
| Metalation/Carboxylation | 1. n-BuLi, THF, -78°C 2. CO₂ | 5-Methyl-2-furoic acid | Direct synthesis of the carboxylic acid. |
| Friedel-Crafts Acylation | Ac₂O, Lewis Acid (e.g., BF₃·OEt₂) | 2-Acetyl-5-methylfuran | Introduction of a ketone functionality. |
| Halogenation | N-Bromosuccinimide (NBS), THF | 2-Bromo-5-methylfuran | Provides a handle for cross-coupling reactions. |
Coupling Reactions for Heterocyclic-Aliphatic Linkages
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the C-C bond between the furan ring and the aliphatic chain. This strategy involves coupling a functionalized furan with a suitable aliphatic partner.
Suzuki Coupling: A boronic acid or ester derivative of one partner is coupled with a halide or triflate of the other, catalyzed by a palladium complex. For example, 5-methyl-2-furanboronic acid could be coupled with a halogenated hexane-1,3-dione precursor.
Stille Coupling: This involves the coupling of an organostannane with an organohalide, catalyzed by palladium.
Heck Coupling: This reaction couples an unsaturated halide with an alkene. While not directly applicable for forming the target bond, it is a key method for functionalizing heterocyclic rings.
These methods offer high functional group tolerance and regioselectivity. For instance, a copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes has been used for the regioselective synthesis of furan derivatives, showcasing the utility of metal catalysis in furan synthesis and functionalization. organic-chemistry.org
Optimization of Reaction Conditions and Novel Synthetic Routes
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. For Claisen condensations, factors such as reaction temperature, stoichiometry of the base, and choice of solvent can have a significant impact. For example, carrying out the condensation at higher temperatures (95-150 °C) has been reported to be beneficial in certain cases for the preparation of linear 1,3-diketones. google.com
Novel synthetic routes are continuously being developed. A recently reported manganese-catalyzed dehydrogenative rearrangement of esters into 1,3-diketones represents a significant advancement. cell.com This method is atom-economic, liberating hydrogen as the only byproduct, and proceeds under catalytic conditions, making it an environmentally benign alternative to classical methods that often require stoichiometric amounts of strong base. cell.com Such innovative, metal-catalyzed protocols could be adapted for the synthesis of furan-containing diketones, offering a more sustainable pathway. researchgate.net
Catalyst Systems for Enhanced Reaction Efficiency
The selection of an appropriate catalyst system is critical in driving the Claisen condensation towards high yields of the desired 1,3-diketone. Traditionally, stoichiometric amounts of strong bases are employed to ensure the deprotonation of the ketone, which is a key step in the reaction mechanism.
Commonly used bases include sodium alkoxides, such as sodium ethoxide, and sodium hydride. organic-chemistry.org The driving force for the reaction is the formation of a stabilized enolate of the resulting β-keto ester. organic-chemistry.org For mixed Claisen condensations, where one carbonyl partner is more readily enolizable, the use of a non-nucleophilic strong base like lithium diisopropylamide (LDA) can be advantageous to prevent unwanted side reactions. wikipedia.org
In the context of synthesizing furan-containing compounds, various catalytic systems have been explored to promote cyclization and condensation reactions. For instance, palladium and copper catalysts are often employed in cross-coupling and annulation reactions to build substituted furan rings. organic-chemistry.orgmdpi.com While not directly a Claisen condensation, these catalytic systems highlight the diverse strategies available for constructing complex furan derivatives. In some instances, Lewis acids have been shown to catalyze the formation of substituted furans from 1,3-dicarbonyl compounds and other starting materials. organic-chemistry.org
The following table summarizes catalyst systems applicable to the synthesis of 1,3-diones via Claisen-type reactions.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Sodium Ethoxide | Ester + Ketone | β-Diketone | Varies | organic-chemistry.org |
| Sodium Hydride | Ester + Ketone | β-Diketone | Generally higher than alkoxides | organic-chemistry.org |
| Potassium tert-butoxide | Ester + Ketone | β-Diketone | High | nih.gov |
| Lithium Diisopropylamide (LDA) | Ester + Enolizable Ketone | β-Diketone | Good for mixed condensations | wikipedia.org |
Solvent Selection and Green Chemistry Considerations
The choice of solvent plays a multifaceted role in chemical synthesis, affecting reaction rates, equilibria, and the environmental footprint of the process. Traditional Claisen condensations are often carried out in ethers or the corresponding alcohol of the alkoxide base. However, contemporary chemical synthesis places a strong emphasis on the principles of green chemistry, which advocate for the use of less hazardous and more sustainable solvents.
Several greener alternatives to conventional organic solvents have been identified and utilized in various condensation reactions. For instance, ethanol, being a bio-based and less toxic solvent, has been successfully employed in aldol (B89426) and Claisen-Schmidt condensations. rsc.org Dihydrolevoglucosenone (Cyrene®), a bio-based solvent derived from cellulose, has also emerged as a promising green alternative to polar aprotic solvents like DMF and NMP. rsc.org
A particularly attractive approach from a green chemistry perspective is the use of solvent-free reaction conditions. researchgate.netacs.org By eliminating the solvent, waste is significantly reduced, and purification processes can be simplified. Solvent-free Claisen condensations have been successfully performed by heating a mixture of the reactants with a solid base, demonstrating high efficiency and reduced environmental impact. researchgate.netacs.org
The table below presents a comparison of different solvent systems for condensation reactions, highlighting green chemistry considerations.
| Solvent | Classification | Advantages | Disadvantages | Reference |
| Diethyl Ether | Conventional | Good solubility for reactants | Highly flammable, peroxide formation | - |
| Tetrahydrofuran (THF) | Conventional | Good solvating power | Peroxide formation | nih.gov |
| Ethanol | Green | Bio-based, low toxicity | Can participate in side reactions | rsc.org |
| Cyrene® | Green | Bio-based, biodegradable | Potential for self-condensation | rsc.org |
| None (Solvent-free) | Green | Minimal waste, simple work-up | Requires thermally stable reactants | researchgate.netacs.org |
Advanced Heating Techniques in Chemical Synthesis (e.g., Microwave-Assisted)
The method of heating can have a profound impact on the outcome of a chemical reaction. Conventional heating methods, which rely on conduction and convection, can lead to uneven temperature distribution and prolonged reaction times. In contrast, microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering several advantages over traditional heating.
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This can result in dramatic reductions in reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. nih.govnih.govrasayanjournal.co.in The efficiency of microwave heating has been demonstrated in a wide array of organic transformations, including Claisen-Schmidt condensations and the synthesis of various heterocyclic compounds. nih.govnih.govbeilstein-journals.org
For the synthesis of this compound and its analogues, microwave-assisted Claisen condensation would be a highly promising approach. The rapid heating could accelerate the reaction rate and potentially minimize the formation of by-products that might occur under prolonged heating. nih.gov Furthermore, microwave-assisted synthesis is often compatible with solvent-free conditions, further enhancing the green credentials of the synthetic protocol. rasayanjournal.co.in
The following table compares conventional and microwave-assisted heating for a representative Claisen-Schmidt condensation reaction.
| Heating Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conventional | 3 days | Reflux | Good | nih.gov |
| Microwave | 30 min | 50-80 | 87 | nih.gov |
| Microwave (Solvent-free) | 3-5 min | - | 85-90 | rasayanjournal.co.in |
Theoretical and Computational Investigations of 1 5 Methylfuran 2 Yl Hexane 1,3 Dione
Quantum Chemical Studies for Molecular Geometry and Electronic Structure
Quantum chemical studies are instrumental in defining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(5-Methylfuran-2-yl)hexane-1,3-dione, such studies would primarily focus on the interplay between the furan (B31954) ring and the hexane-1,3-dione side chain.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations for furan-containing compounds and β-diketones have been successfully used to determine their optimized geometries. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. manchester.ac.uk
These calculations would reveal the planarity of the furan ring and the conformational preferences of the flexible hexane-1,3-dione chain. A significant aspect of the structure of β-diketones is the keto-enol tautomerism. mdpi.com Computational studies on similar β-keto-enol compounds show that the enol form is often more stable due to the formation of a strong intramolecular hydrogen bond and conjugation. nih.govacs.org For this compound, the enol tautomer would likely be the predominant form.
Table 1: Predicted Geometrical Parameters for a Representative Furan Derivative from DFT Calculations (Note: This table is illustrative and based on data for a similar furan-containing compound, (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, as direct data for the target molecule is unavailable.) manchester.ac.uk
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | ~1.23 |
| C-O (furan) | ~1.36 |
| C=C (furan) | ~1.37 |
| O-C-C (angle) | ~120° |
| C-C-C (angle) | ~125° |
This interactive table is based on expected values from DFT calculations on analogous structures.
Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. nih.gov For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be compared with experimental data to confirm its structure. researchgate.netresearchgate.net
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts would be sensitive to the tautomeric form (keto vs. enol) and the conformation of the molecule. For the enol form, the chemical shift of the enolic proton would be a key indicator, often appearing far downfield in the ¹H NMR spectrum due to the strong intramolecular hydrogen bond. mdpi.com
Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Furan Derivative (Note: This table is a hypothetical representation for this compound based on general principles and data for other furan derivatives.)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Furan-H | 6.2 - 7.5 | 6.1 - 7.4 |
| Methyl-H | 2.3 | 2.2 |
| Methylene-H (adjacent to C=O) | 2.5 | 2.4 |
| Enol-OH | 15.0 - 17.0 | 15.5 |
This interactive table illustrates the expected correlation between predicted and experimental NMR data.
Computational Analysis of Reaction Mechanisms and Pathways
Computational chemistry provides valuable tools for understanding the mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, computational analysis could be applied to its synthesis and subsequent reactions.
The synthesis of furan derivatives often involves reactions such as the Paal-Knorr synthesis or variations thereof, which involve the cyclization of dicarbonyl compounds. organic-chemistry.orgpharmaguideline.comdntb.gov.ua DFT calculations can be used to model the reaction pathways of such syntheses, identifying the key intermediates and transition states. This allows for a deeper understanding of the reaction kinetics and thermodynamics. For instance, in the synthesis of a furan ring from a 1,4-dicarbonyl compound, computations can elucidate the acid-catalyzed cyclization and dehydration steps. organic-chemistry.org
Furthermore, the reactivity of the 1,3-dione moiety can be explored. These compounds can undergo various reactions, such as alkylation, acylation, and condensation. Computational studies can predict the most likely sites of reaction (e.g., the central carbon of the dione) and the activation energies for different reaction pathways.
Conformational Analysis and Molecular Dynamics Simulations
The hexane-1,3-dione side chain of this compound is flexible, allowing the molecule to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and their relative energies. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. acs.org By simulating the motion of the atoms, MD can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the transitions between them. For this compound, MD simulations would likely show that the enol form is conformationally restricted due to the intramolecular hydrogen bond, while the keto form would exhibit greater flexibility.
Elucidation of Intra- and Intermolecular Interactions
The properties and behavior of this compound are influenced by a variety of non-covalent interactions.
Intermolecular Interactions: In the solid state, molecules of this compound would pack in a crystal lattice stabilized by various intermolecular interactions. These can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds involving the furan ring and the carbonyl groups. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal structure. mdpi.com Understanding these interactions is important for predicting crystal packing and solid-state properties.
Applications of 1 5 Methylfuran 2 Yl Hexane 1,3 Dione As a Versatile Chemical Precursor
Utility in Complex Organic Synthesis as a Building Block
1-(5-Methylfuran-2-yl)hexane-1,3-dione is a valuable precursor in complex organic synthesis, functioning as a versatile building block. Its utility stems from the presence of two key reactive functionalities: the β-dicarbonyl system and the furan (B31954) ring. The 1,3-dione moiety is a classic component in synthetic chemistry, providing a scaffold for a wide array of transformations. It can be readily deprotonated to form a stable enolate, which can then participate in various carbon-carbon bond-forming reactions such as alkylations and acylations. Furthermore, it can undergo condensation reactions with nucleophiles like hydrazines or amines to construct diverse heterocyclic systems.
The furan ring, derived from renewable biomass sources, offers additional synthetic possibilities. mdpi.com It can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, providing a pathway to complex polycyclic architectures. mdpi.comscielo.brrsc.org The reactivity of the furan ring can be tailored by the nature of its substituents. rsc.org The combination of these reactive sites within a single molecule allows for sequential, controlled modifications, making it an important intermediate for synthesizing more intricate molecules, including novel heterocycles and other complex organic structures. amazonaws.comresearchgate.net
Coordination Chemistry: Ligand Properties and Metal Complexation
The structural features of this compound make it an effective ligand in coordination chemistry. The β-diketone portion of the molecule is particularly adept at forming stable complexes with a wide range of metal ions.
This compound, like other β-diketones, readily forms stable chelate complexes with transition metals. The deprotonated form of the diketone, the β-diketonate, acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. This chelation results in the formation of a thermodynamically stable six-membered ring. These metal-diketonate complexes are significant due to their varied applications in catalysis and materials science. The specific properties and geometry of the resulting complex are dependent on the identity of the transition metal, its oxidation state, and the reaction conditions.
| Metal Ion | Potential Complex Type |
| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Metal-β-diketonate Complexes |
The predominant binding mode for this compound involves the coordination of its enolate form to a metal center. Upon deprotonation, the resulting negative charge is delocalized across the O-C-C-C-O system, and the two oxygen atoms act as donor sites. This bidentate chelation is a common and well-established coordination motif for 1,3-diones with metal ions. nih.govmdpi.com The furan ring, while not typically involved in direct coordination in simple complexes, can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.
Potential in Material Science Research
The unique combination of a reactive dicarbonyl unit and a furan ring makes this compound an interesting candidate for materials science research.
The furan group within the molecule is particularly notable for its role in reversible polymer chemistry. Furans can undergo a thermally reversible Diels-Alder reaction with dienophiles such as maleimides. scielo.brresearchgate.netmdpi.com This "click" reaction can be used to form polymer chains or to cross-link existing polymers. researchgate.net The ability of the Diels-Alder adduct to undergo a retro-reaction at elevated temperatures imparts self-healing or thermally responsive properties to the material. mdpi.com Therefore, this compound could potentially be incorporated as a monomer or a cross-linking agent into polymer backbones to create advanced materials with tunable properties. The diketone functionality could also be used for subsequent polymer modifications or to create metal-containing polymers.
Investigation in Luminescent Material Development
The unique molecular architecture of this compound, which combines a furan ring with a β-diketone functional group, suggests its potential as a ligand for the development of luminescent materials. While direct studies on this specific compound are not extensively documented, the well-established photophysical properties of related β-diketonate complexes, particularly those involving lanthanide ions like europium(III), provide a strong basis for its investigation in this field.
β-diketones are highly effective ligands for sensitizing the luminescence of lanthanide ions. This process, known as the "antenna effect," involves the organic ligand absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer is crucial for the development of highly luminescent materials.
The furan moiety in this compound could play a significant role in modulating the luminescent properties of its metal complexes. The aromatic nature of the furan ring can influence the electronic properties of the β-diketone, potentially enhancing the efficiency of the antenna effect. Furthermore, modifications to the furan ring could provide a route to fine-tune the photophysical properties of the resulting materials.
Research into novel europium(III) complexes with various β-diketone ligands has demonstrated the potential for creating materials with strong luminescence, which are of interest for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The synthesis and characterization of a europium(III) complex with this compound would be a logical step to explore its luminescent capabilities.
A hypothetical study of a europium complex of this compound could involve the following:
| Parameter | Hypothetical Experimental Detail | Expected Outcome |
| Synthesis | Reaction of europium(III) chloride with this compound in the presence of a base. | Formation of a stable europium(III) β-diketonate complex. |
| Photophysical Measurement | Excitation and emission spectra recorded using a spectrofluorometer. | Observation of strong red emission characteristic of Eu(III) ions upon excitation of the ligand. |
| Quantum Yield Determination | Measurement of the luminescence quantum yield relative to a standard. | A high quantum yield would indicate efficient energy transfer from the ligand to the Eu(III) ion. |
| Lifetime Measurement | Time-resolved photoluminescence spectroscopy to determine the excited-state lifetime. | A long lifetime would be indicative of a well-shielded Eu(III) ion, which is desirable for luminescent applications. |
While specific experimental data for this compound is not available, the foundational knowledge of β-diketonate chemistry strongly supports its potential as a valuable precursor in the development of new luminescent materials.
Catalytic Roles in Chemical Transformations
The structural features of this compound suggest its potential utility in catalysis, both as a catalyst itself or as a ligand for catalytically active metal centers. The furan ring and the β-diketone moiety can participate in various chemical transformations.
Furan-containing compounds are known to be involved in a range of catalytic processes. The furan ring can undergo reactions such as oxidation, which can lead to the formation of reactive intermediates. Additionally, the presence of the furan moiety can influence the reactivity of the rest of the molecule, making it a candidate for various synthetic applications.
The β-diketone group is a versatile functional group in catalysis. Its ability to exist in keto-enol tautomers allows it to act as a nucleophile or an electrophile, and it can also coordinate to metal ions to form stable complexes. These metal-β-diketonate complexes are widely used as catalysts in a variety of organic reactions, including:
Oxidation reactions: Metal-β-diketonate complexes can catalyze the oxidation of various organic substrates.
Reduction reactions: These complexes can also be employed in catalytic reduction processes.
Coupling reactions: They can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Polymerization reactions: Some metal-β-diketonate complexes are effective initiators for polymerization.
The combination of the furan ring and the β-diketone group in this compound could lead to unique catalytic properties. For instance, the furan ring could serve as a directing group in a metal-catalyzed reaction, leading to high regioselectivity. Alternatively, the entire molecule could act as a bidentate ligand, with both the furan oxygen and one of the diketone oxygens coordinating to a metal center, creating a specific catalytic environment.
While specific catalytic applications of this compound have not been reported, its structural motifs are present in other catalytically active molecules. For example, various furan derivatives have been used in the synthesis of other valuable chemical intermediates. Research into the catalytic potential of this compound could explore its use in reactions such as aldol (B89426) condensations, Michael additions, or as a ligand in transition metal-catalyzed cross-coupling reactions.
The following table outlines potential areas of catalytic investigation for this compound:
| Catalytic Application | Potential Role of this compound | Example Reaction Type |
| As an Organocatalyst | The β-diketone moiety could act as a Brønsted or Lewis acid/base catalyst. | Aldol or Knoevenagel condensation. |
| As a Ligand for Metal Catalysts | Formation of a metal complex with enhanced catalytic activity or selectivity. | Palladium-catalyzed cross-coupling reactions. |
| In Asymmetric Catalysis | Derivatization to a chiral ligand for enantioselective synthesis. | Asymmetric hydrogenation or epoxidation. |
Further research is necessary to fully elucidate the catalytic potential of this compound and its derivatives.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| 1 | Aldehyde:Amine ratio | 2:1 (excess aldehyde) |
| 2 | Reaction time (cyclocondensation) | 5–8 hours under reflux |
How should researchers characterize the structural integrity of this compound, especially regarding stereochemical considerations?
Basic Research Question
Multi-Technique Approach :
- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.0 ppm) and diketone carbonyls (δ 190–210 ppm). HSQC correlations confirm connectivity between furan C-2 and adjacent protons .
- X-Ray Crystallography : Resolve stereochemical ambiguities; the diketone adopts an enolized form in solid state .
- IR Spectroscopy : Confirm enol tautomerism via O–H stretches (2500–3300 cm⁻¹) and conjugated C=O bands (1600–1700 cm⁻¹).
What analytical techniques are critical for assessing the purity of this compound in complex reaction mixtures?
Basic Research Question
Chromatographic Methods :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate diketone from furan byproducts.
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z 222.1) and detect trace impurities .
Spectroscopic Validation : - TLC : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane 3:7).
How do electronic effects of the 5-methylfuran substituent influence the reactivity of the diketone moiety in nucleophilic additions or cyclocondensations?
Advanced Research Question
The electron-donating methyl group on the furan ring stabilizes the diketone’s enol form, enhancing its nucleophilicity. This facilitates:
Q. Table 2. Substituent Effects on Reactivity
| Substituent | Diketone Reactivity (Relative Rate) |
|---|---|
| 5-Methylfuran | 1.0 (baseline) |
| 5-Chlorofuran | 0.3 (electron withdrawal slows enolization) |
What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's tautomeric behavior?
Advanced Research Question
- Variable-Temperature NMR : Track enol-keto equilibrium shifts (e.g., δ 15–16 ppm for enolic OH) .
- DFT Calculations : Compare Gibbs free energies of tautomers using B3LYP/6-31G** basis sets. Discrepancies often arise from solvent effects omitted in simulations .
How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of furan ring modifications on biological activity?
Advanced Research Question
Methodology :
Synthesize Analogues : Replace 5-methyl with halogens, alkoxy, or aryl groups.
Bioassays : Test antifungal/antibacterial activity (e.g., Candida albicans inhibition).
QSAR Modeling : Correlate logP values (ClogP) with IC₅₀ data .
Q. Table 3. SAR of Furan-Modified Analogues
| Modification | logP | Antifungal Activity (IC₅₀, μM) |
|---|---|---|
| 5-Methyl | 2.1 | 12.5 |
| 5-Chloro | 2.8 | 45.0 |
What solvent systems and catalysts show optimal performance in facilitating [3+2] cycloadditions involving this compound?
Advanced Research Question
- Solvents : Dichloroethane (non-polar, high boiling point) minimizes side reactions.
- Catalysts : Scandium triflate (10 mol%) accelerates nitrone cycloadditions with 90% regioselectivity .
How should kinetic studies be structured to elucidate the rate-determining step in acid-catalyzed hydrolysis of this β-diketone system?
Advanced Research Question
- Pseudo-First-Order Conditions : Use excess HCl (0.1–1.0 M) and monitor [diketone] via UV-Vis (λ = 280 nm).
- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 30–70°C .
What crystallization techniques are most effective for obtaining single crystals suitable for X-ray diffraction analysis of this compound?
Advanced Research Question
- Slow Evaporation : Use ethyl acetate/hexane (1:3) at 4°C.
- Vapor Diffusion : Diffuse diethyl ether into a dichloromethane solution. Crystals form in 7–10 days .
How can isotopic labeling (e.g., ¹³C at carbonyl positions) enhance mechanistic studies of enolization processes in this molecule?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
